N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
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Overview
Description
N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a fluorine atom, and a dioxaborolane moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of specific enzymes or receptors, binding to the active site and preventing the normal substrate from interacting. The molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and sulfonamides, such as:
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to its combination of a cyclopropyl group, a fluorine atom, and a dioxaborolane moiety. This unique structure imparts specific reactivity and stability, making it valuable in various applications, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C15H21BFNO4S |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-8-7-11(9-13(12)17)23(19,20)18-10-5-6-10/h7-10,18H,5-6H2,1-4H3 |
InChI Key |
ITWFZXGXZFNRDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)F |
Origin of Product |
United States |
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